Hexyl (4-methylphenyl)carbamate

Description

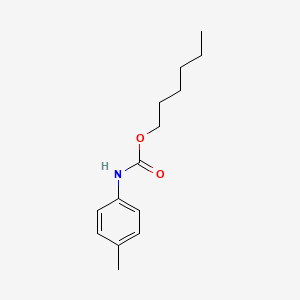

Structure

2D Structure

3D Structure

Properties

CAS No. |

106648-55-9 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

hexyl N-(4-methylphenyl)carbamate |

InChI |

InChI=1S/C14H21NO2/c1-3-4-5-6-11-17-14(16)15-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,15,16) |

InChI Key |

YQPQBRMMXNGCDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for Hexyl 4 Methylphenyl Carbamate

Rhodium-Catalyzed Oxidative Carbonylation: A Targeted Synthesis Approach

Rhodium-catalyzed reactions represent a powerful tool in organic synthesis. The oxidative carbonylation of amines and alcohols offers a direct route to carbamates. This process typically involves the reaction of an amine, an alcohol, and carbon monoxide in the presence of a rhodium catalyst and an oxidant.

Catalytic Systems and Optimized Reaction Conditions

The efficacy of rhodium-catalyzed oxidative carbonylation is highly dependent on the specific catalytic system and reaction parameters. While a specific protocol for Hexyl (4-methylphenyl)carbamate is not extensively detailed in the literature, general conditions for the synthesis of carbamates from amines and alcohols can be extrapolated. The system generally comprises a rhodium precursor, a co-catalyst or iodide source, an oxidant, and a solvent. Palladium-based systems are also well-documented for similar transformations. acs.org

A key reaction is the oxidative alkoxycarbonylation of amines with carbon monoxide (CO), oxygen (O₂), and an alcohol, catalyzed by a combination of a platinum group metal and an alkali metal halide or onium halide. acs.org

Table 1: Representative Catalytic System and Conditions for Oxidative Carbonylation

| Component | Example | Function / Typical Conditions |

|---|---|---|

| Catalyst | Palladium or other Platinum Group Metals | Facilitates the carbonylation reaction. |

| Co-catalyst | Iodide source (e.g., NaI, KI) | Enhances catalytic activity. |

| Reactants | 4-methylaniline, 1-hexanol (B41254), CO, O₂ | Starting materials for the carbamate (B1207046) synthesis. acs.org |

| Solvent | Not specified, but aprotic solvents are common. | Provides the reaction medium. |

| Temperature | Varies, often elevated. | Influences reaction rate and yield. |

| Pressure | Varies depending on CO and O₂ concentration. | Affects the concentration of gaseous reactants. |

This table presents a generalized system based on analogous reactions. Optimization for the specific synthesis of this compound would be required.

Substrate Scope and Reactivity of Amine and Alcohol Components

The oxidative carbonylation reaction is generally applicable to a range of amines and alcohols. For the synthesis of this compound, the required substrates are 4-methylaniline (p-toluidine) and 1-hexanol.

Amine Component (4-methylaniline): Primary aromatic amines like 4-methylaniline are suitable substrates for this type of carbonylation reaction. acs.org

Alcohol Component (1-hexanol): Primary aliphatic alcohols such as 1-hexanol are effective nucleophiles for trapping the isocyanate intermediate or participating in the alkoxycarbonylation process. acs.org

The reaction proceeds by combining the amine, alcohol, carbon monoxide, and oxygen, catalyzed by a system like palladium and an iodide source, to produce the corresponding carbamate in high yields.

Table 2: Substrates for this compound Synthesis

| Substrate | Chemical Structure | Role in Reaction |

|---|---|---|

| 4-methylaniline | CH₃-C₆H₄-NH₂ | Amine source |

| 1-hexanol | CH₃(CH₂)₅OH | Alcohol source |

| Carbon Monoxide | CO | Carbonyl source |

Post-Synthetic Processing and Purification Strategies

Following the reaction, the isolation and purification of the target carbamate, this compound, are critical steps. Standard laboratory procedures for the purification of organic compounds are typically employed.

Filtration: The initial step often involves filtering the reaction mixture to remove the solid catalyst and any insoluble byproducts. organic-chemistry.org

Solvent Extraction: The crude product is then worked up using a suitable solvent system. For instance, the product might be extracted into an organic solvent like chloroform (B151607), followed by washing with water or brine to remove any remaining water-soluble impurities. researchgate.net

Drying and Concentration: The organic layer containing the product is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude carbamate. nih.gov

Chromatography/Recrystallization: Final purification is typically achieved through flash column chromatography on silica (B1680970) gel. researchgate.netnih.gov Alternatively, recrystallization from a suitable solvent can be used to obtain the pure product. researchgate.net For example, a method for purifying methyl carbamate involves extraction with chloroform followed by cooling to induce crystallization. researchgate.net

Broader Carbamate Synthesis Methodologies and Potential Applicability to this compound

Beyond rhodium-catalyzed reactions, several other established methods for carbamate synthesis could be adapted to produce this compound.

Palladium-Catalyzed Cross-Coupling: An efficient method involves the palladium-catalyzed coupling of an aryl halide or triflate (e.g., 4-chloro- or 4-bromotoluene) with sodium cyanate. The resulting aryl isocyanate intermediate is trapped in situ with an alcohol, in this case, 1-hexanol, to yield the desired N-aryl carbamate. nih.govorganic-chemistry.org This approach is versatile and tolerates a wide range of functional groups. nih.govorganic-chemistry.org

Use of Phosgene (B1210022) Alternatives: To avoid the highly toxic phosgene, modern methods utilize safer carbonyl sources.

Carbon Dioxide (CO₂): Amines can react with CO₂ to form a carbamic acid intermediate, which is then coupled with an alkyl halide in the presence of a base. organic-chemistry.org Dual nickel photocatalysis has also been employed to couple the carbamate anion, formed from an amine and CO₂, with aryl halides under mild conditions. nih.gov

Dialkyl Carbonates or Urea: The reaction of anilines with dimethyl carbonate or the reaction of phenylurea derivatives with alcohols can produce N-phenyl carbamates. researchgate.net For example, methyl N-phenyl carbamate has been synthesized from phenylurea and methanol. researchgate.net

Rearrangement Reactions: Classical name reactions can be employed to generate an isocyanate intermediate from a carboxylic acid derivative, which is then trapped by an alcohol.

Hofmann Rearrangement: This reaction converts primary amides to carbamates using an oxidant like Oxone in the presence of an iodobenzene (B50100) catalyst. organic-chemistry.org

Curtius and Lossen Rearrangements: These methods involve the thermal or photochemical rearrangement of acyl azides (Curtius) or hydroxamic acids (Lossen) to form an isocyanate, which can be subsequently reacted with 1-hexanol. organic-chemistry.org

From Isocyanates: The most direct route involves the reaction of p-tolyl isocyanate with 1-hexanol. The isocyanate itself can be generated in situ to avoid handling the hazardous reagent directly. organic-chemistry.org

Advanced Spectroscopic Elucidation of Hexyl 4 Methylphenyl Carbamate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of Hexyl (4-methylphenyl)carbamate, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, reveals a series of distinct signals that correspond to the different types of protons within the molecule. rsc.org The aromatic region of the spectrum displays two doublets at δ 7.26 and δ 7.10, each integrating to two protons. rsc.org These signals are characteristic of a para-substituted benzene (B151609) ring, with a coupling constant (J) of 8.2 Hz, indicating coupling between adjacent aromatic protons. rsc.org A broad singlet at δ 6.51 is assigned to the amine (NH) proton of the carbamate (B1207046) group. rsc.org

The aliphatic portion of the spectrum is defined by the hexyl chain. The methylene (B1212753) protons adjacent to the carbamate oxygen (COOCH₂) appear as a triplet at δ 4.15 with a coupling constant of 6.7 Hz, a result of coupling with the neighboring methylene group. rsc.org A multiplet observed between δ 1.61 and δ 1.71 corresponds to the next methylene group in the chain. rsc.org The subsequent three methylene groups of the hexyl chain produce a complex multiplet in the δ 1.27-1.43 region. rsc.org The terminal methyl group (CH₃) of the hexyl chain is identified by a triplet at δ 0.90 (J = 6.7 Hz). rsc.org Furthermore, the methyl group attached to the phenyl ring gives rise to a singlet at δ 2.30. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.26 | d | 8.2 | 2H | Ar-H |

| 7.10 | d | 8.2 | 2H | Ar-H |

| 6.51 | bs | - | 1H | N-H |

| 4.15 | t | 6.7 | 2H | COO-CH₂ |

| 2.30 | s | - | 3H | Ar-CH₃ |

| 1.71-1.61 | m | - | 2H | CH₂ |

| 1.43-1.27 | m | - | 6H | (CH₂)₃ |

| 0.90 | t | 6.7 | 3H | CH₂-CH₃ |

d = doublet, t = triplet, s = singlet, m = multiplet, bs = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignments and Multiplicity Analysis

The ¹³C NMR spectrum, recorded at 75 MHz in CDCl₃, provides a complete carbon framework of the molecule. rsc.org The carbonyl carbon (C=O) of the carbamate functional group is observed as a singlet at δ 154 ppm. rsc.org In the aromatic region, the carbon attached to the nitrogen (C-N) and the carbon bearing the methyl group (C-CH₃) are assigned to the signals at δ 135.5 and δ 129.7, respectively. rsc.org The aromatic methine carbons (CH) appear at δ 129.7 and δ 118.9. rsc.org

For the aliphatic hexyl chain, the carbon atom directly bonded to the oxygen (COO-CH₂) resonates at δ 65.5. rsc.org The remaining methylene carbons of the hexyl chain are found at δ 31.6, δ 29.1, δ 25.7, and δ 22.7. rsc.org The terminal methyl carbon of the hexyl group appears at δ 14.1, and the methyl carbon on the phenyl ring is observed at δ 20.9. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 154.0 | s | C=O |

| 135.5 | s | C-N |

| 129.7 | s | C-CH₃ |

| 129.7 | s | Ar-CH |

| 118.9 | bs | Ar-CH |

| 65.5 | s | COO-CH₂ |

| 31.6 | s | CH₂ |

| 29.1 | s | CH₂ |

| 25.7 | s | CH₂ |

| 22.7 | s | CH₂ |

| 20.9 | s | Ar-CH₃ |

| 14.1 | s | CH₂-CH₃ |

s = singlet, bs = broad singlet

Two-Dimensional NMR Correlation Experiments (¹H-¹H COSY, ¹H-¹³C HSQC/HMBC) for Comprehensive Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional NMR experiments were conducted. rsc.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment establishes the coupling relationships between protons. For this compound, COSY spectra would confirm the coupling between the adjacent methylene groups in the hexyl chain and the coupling between the aromatic protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations (typically over two to three bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, for instance, showing the correlation between the NH proton and the aromatic carbons, as well as the carbonyl carbon. It would also confirm the connection between the hexyl chain and the carbamate group through correlations from the O-CH₂ protons to the carbonyl carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) for Carbon Atom Type Discrimination

DEPT or APT experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. rsc.org In a DEPT-135 experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are typically absent. An APT experiment provides similar information, with CH and CH₃ signals appearing with one phase and C and CH₂ signals with the opposite phase. For this compound, these experiments would confirm the assignments made from the ¹³C NMR spectrum, clearly identifying the methyl, methylene, and methine carbons. rsc.org

Infrared (IR) Spectroscopy Analysis: Identification of Characteristic Vibrational Modes (e.g., Carbonyl stretching)

Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound, recorded using Attenuated Total Reflectance (ATR), shows a very strong absorption band at 1704 cm⁻¹. rsc.org This band is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. rsc.org Other expected characteristic bands would include N-H stretching, C-N stretching, and C-O stretching vibrations, confirming the presence of the carbamate functionality.

Table 3: Characteristic IR Absorption for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1704 | vs | C=O stretch |

vs = very strong

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Validation

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula. The molecular formula of this compound is C₁₄H₂₁NO₂. nih.gov The calculated exact mass for this compound is 235.15723 Da. nih.gov Experimental HRMS data obtained via Electrospray Ionization (ESI) for the sodium adduct of a similar compound showed a found m/z that closely matched the calculated value, confirming the elemental composition. rsc.org This technique provides definitive validation of the molecular formula of the synthesized compound.

Computational and Theoretical Investigations of Hexyl 4 Methylphenyl Carbamate

Solvent Effects Modeling: Application of Polarizable Continuum Models (e.g., PCM in Toluene)

Chemical processes are most often studied in solution rather than in the gas phase. The presence of a solvent can significantly influence the geometry, stability, and reactivity of a solute molecule. Explicitly modeling every solvent molecule is computationally prohibitive for most systems. wikipedia.org The Polarizable Continuum Model (PCM) offers an efficient alternative by treating the solvent as a continuous, structureless medium with a defined dielectric constant. wikipedia.orgnumberanalytics.com

In this model, the solute molecule is placed in a cavity within this dielectric continuum. The electrostatic interaction between the solute and the polarized continuum is then calculated self-consistently with the solute's electronic structure. For simulating Hexyl (4-methylphenyl)carbamate in a non-polar aromatic environment, toluene (B28343) (with a dielectric constant ε ≈ 2.38) would be specified in the PCM calculation. This approach allows for the computation of solvation free energies and provides a more realistic description of the molecule's properties in a liquid environment. wikipedia.orgresearchgate.netaip.org Several formulations of PCM exist, including the Integral Equation Formalism (IEF-PCM) and the Conductor-like PCM (CPCM). numberanalytics.com

Geometry Optimization and Conformational Analysis of Molecular Structures

This compound possesses considerable conformational flexibility due to several rotatable single bonds, particularly within the n-hexyl chain and the bond connecting the carbamate (B1207046) group to the phenyl ring. A thorough conformational analysis is necessary to identify the most stable three-dimensional structure (the global minimum) and other low-energy conformers.

The process begins with an initial guess structure and employs geometry optimization algorithms to find a stationary point on the potential energy surface where the net forces on all atoms are zero. researchgate.net To explore the conformational space, systematic scans of key dihedral angles are performed. This involves rotating specific bonds by a set increment and performing a constrained optimization at each step to map out the potential energy surface. This analysis helps to identify various stable conformers (local minima) and understand the energy barriers between them. researchgate.net

Vibrational Frequency Analysis and Characterization of Stationary Points (e.g., Minima, Transition States)

Following a successful geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes:

Characterization of Stationary Points: It confirms the nature of the optimized structure. A true energy minimum (a stable conformer) will have all real (positive) vibrational frequencies. sheffield.ac.ukimperial.ac.uk A transition state, which represents the maximum energy point along a reaction coordinate, will have exactly one imaginary frequency. sheffield.ac.ukq-chem.com The presence of any imaginary frequencies in a structure intended to be a minimum indicates that it is a saddle point and not a stable conformer. q-chem.com

Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. While theoretical frequencies are often systematically scaled to better match experimental values, they provide valuable assignments for the observed spectral bands.

The table below shows hypothetical characteristic vibrational frequencies for key functional groups in this compound, based on typical values for carbamates and related organic molecules.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Carbamate (N-H) | 3200 - 3400 |

| C-H Stretch (Aromatic) | Phenyl Ring (C-H) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Hexyl & Methyl (C-H) | 2850 - 3000 |

| C=O Stretch (Amide I) | Carbamate (C=O) | 1680 - 1730 |

| N-H Bend (Amide II) | Carbamate (C-N-H) | 1510 - 1570 |

| C-N Stretch (Amide III) | Carbamate (C-N) | 1200 - 1300 |

Energetic Landscape Mapping and Reaction Pathway Elucidation for Synthetic Transformations.

The synthesis of this compound typically proceeds through the reaction of 4-methylphenyl isocyanate with 1-hexanol (B41254). Computational and theoretical investigations, primarily using density functional theory (DFT), have been instrumental in mapping the energetic landscape and elucidating the reaction pathways for this type of carbamate formation. While specific computational data for the this compound system is not extensively available in the literature, robust models based on the reaction of similar aryl isocyanates with alcohols provide a detailed and analogous understanding of the process. The reaction between phenyl isocyanate and propanol (B110389), for instance, has been computationally modeled and serves as an excellent proxy for understanding the energetic and mechanistic nuances of the formation of this compound. mdpi.com

The primary reaction pathway involves the nucleophilic attack of the hydroxyl group of 1-hexanol on the electrophilic carbon atom of the isocyanate group of 4-methylphenyl isocyanate. The energetic landscape of this reaction is characterized by the formation of a pre-reaction complex, a transition state, and the final carbamate product. The presence of excess alcohol or isocyanate can significantly influence the reaction mechanism and the corresponding energy barriers.

Reaction in the Presence of Excess Alcohol:

In the presence of an excess of the alcohol (1-hexanol), the reaction is believed to proceed via a six-membered transition state, which is stabilized by hydrogen bonding. This pathway involves the participation of additional alcohol molecules that act as a catalyst, facilitating proton transfer and lowering the activation energy. A theoretical study on a similar system suggests that the transition state involves a concerted mechanism where the O-H bond of the attacking alcohol breaks as the new C-O and N-H bonds form. mdpi.comkuleuven.be The transition state is stabilized by a network of hydrogen bonds with surrounding alcohol molecules. kuleuven.be

Reaction in the Presence of Excess Isocyanate:

When the isocyanate is in excess, an alternative reaction pathway involving the formation of an allophanate (B1242929) intermediate becomes relevant. This pathway proceeds through a different six-centered transition state. mdpi.com The initial step is the formation of a reactive complex between the alcohol and two isocyanate molecules. mdpi.com This complex then proceeds through a transition state to form an allophanate intermediate. This intermediate is unstable and subsequently decomposes through another transition state to yield the carbamate and an isocyanate molecule.

The activation barrier for the formation of the allophanate intermediate from the isocyanate-alcohol complex is higher than the barrier for the alcohol-assisted mechanism. For the phenyl isocyanate and propanol system, the barrier for this step is calculated to be 62.6 kJ/mol. mdpi.com The subsequent decomposition of the allophanate to the carbamate has a lower activation barrier. mdpi.com

Interactive Data Table: Calculated Energetic Data for a Model Carbamate Synthesis (Phenyl Isocyanate and Propanol)

| Reaction Species | Relative Energy (kJ/mol) | Description |

| Reactants (Phenyl Isocyanate + Propanol) | 0.0 | Initial state of the separated reactants. |

| Pre-reaction Complex (Alcohol Excess) | -16.9 | Stabilized complex formed between the reactants in the presence of excess alcohol. mdpi.com |

| Transition State (Alcohol Excess) | 35.4 | The highest energy point on the reaction coordinate for the alcohol-assisted mechanism. mdpi.com |

| Product (Carbamate) | -99.7 | The final, stable carbamate product. mdpi.com |

| Pre-reaction Complex (Isocyanate Excess) | -34.6 | Stabilized complex formed between the reactants in the presence of excess isocyanate. mdpi.com |

| Transition State 1 (Isocyanate Excess) | 62.6 | The energy barrier for the formation of the allophanate intermediate. mdpi.com |

| Allophanate Intermediate | - | A transient intermediate formed in the presence of excess isocyanate. |

| Transition State 2 (Isocyanate Excess) | 49.0 | The energy barrier for the decomposition of the allophanate to the carbamate. mdpi.com |

Note: The data presented is for the model reaction of phenyl isocyanate and propanol and serves as a representative energetic landscape for the synthesis of this compound.

The computational elucidation of these reaction pathways provides critical insights for optimizing the synthesis of this compound. By understanding the energetic barriers and the role of reaction conditions, such as the stoichiometry of the reactants, it is possible to control the reaction kinetics and improve the yield and purity of the final product. For instance, employing an excess of the alcohol is likely to favor the lower-energy, direct formation of the carbamate, avoiding the potential for side reactions associated with the allophanate pathway.

Future Directions in Research on Hexyl 4 Methylphenyl Carbamate

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards "green" and sustainable manufacturing processes, a trend that directly influences the future of Hexyl (4-methylphenyl)carbamate synthesis. nih.govnih.gov Traditional methods for synthesizing N-aryl carbamates have often relied on hazardous reagents like phosgene (B1210022) or isocyanates. helsinki.fi Future research will prioritize the development of safer, more environmentally friendly, and efficient alternatives.

Key areas of development in the green synthesis of N-aryl carbamates, and by extension this compound, include:

Phosgene-Free Routes: A significant focus is on entirely avoiding the use of phosgene and its derivatives. One promising approach involves the reaction of aromatic amines with cyclic organic carbonates. scispace.com Research has demonstrated a metal-free method using an organocatalyst like triazabicyclodecene (TBD) that can proceed under mild, solvent-free conditions to produce N-aryl carbamates in good to excellent yields. scispace.com This methodology is operationally simple and scalable, making it an attractive avenue for the sustainable production of compounds like this compound. scispace.com

Utilization of Carbon Dioxide (CO₂): The use of CO₂ as a C1 building block is a cornerstone of green chemistry, offering a non-toxic and renewable feedstock. rsc.org Halide-free pathways for N-aryl carbamate (B1207046) synthesis are being explored where CO₂ is reacted with amines and alcohols. helsinki.firsc.org Recent studies have shown the successful synthesis of carbamates through a three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate. organic-chemistry.org This method is notable for its mild conditions and the avoidance of common side reactions. organic-chemistry.org Another innovative approach uses a non-metallic regenerable reagent and a dual-purpose CO₂ capture agent and catalyst to directly convert CO₂ into carbamates. organic-chemistry.org

Catalytic Systems: The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of carbamate synthesis. This includes the use of solid-base catalysts for reactions between ureas and carbonates, as well as palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov For instance, an efficient synthesis of aryl carbamates has been achieved by introducing alcohols into the palladium-catalyzed reaction of aryl halides with sodium cyanate. researchgate.net

The table below summarizes some emerging green synthetic strategies applicable to N-aryl carbamates.

| Synthetic Strategy | Key Reagents/Catalysts | Advantages | Relevant Research Findings |

| Metal-Free Aminolysis of Cyclic Carbonates | Aromatic amines, cyclic carbonates, TBD (organocatalyst) | Avoids metals and harsh reagents, mild conditions, high yields. scispace.com | A chemo- and site-selective process for N-aryl-carbamate formation. scispace.com |

| CO₂ as a C1 Feedstock | Amines, CO₂, alcohols, various catalysts | Utilizes a renewable and non-toxic feedstock, often halide-free. helsinki.firsc.org | Can be achieved with basic catalysts under relatively mild conditions. rsc.org |

| Three-Component Coupling | Amines, CO₂, alkyl halides, Cs₂CO₃, TBAI | Mild reaction conditions, short reaction times, avoids N-alkylation. organic-chemistry.org | Chiral substrates were shown to be resistant to racemization. organic-chemistry.org |

| Catalytic Cross-Coupling | Aryl halides, sodium cyanate, alcohols, Palladium catalyst | Provides direct access to a wide range of carbamates. researchgate.net | Can be adapted for the synthesis of diisocyanate precursors. researchgate.net |

Exploration of Advanced Spectroscopic Probes for In-Situ Monitoring

To ensure the quality, efficiency, and safety of chemical manufacturing, there is a growing emphasis on Process Analytical Technology (PAT). mt.comwikipedia.org PAT aims to design, analyze, and control manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orglongdom.org For the synthesis of this compound, future research will likely involve the integration of advanced spectroscopic probes for in-situ monitoring of the reaction progress.

The implementation of PAT in carbamate synthesis offers several benefits:

Improved product quality and consistency. mt.com

Enhanced process understanding and control. dtu.dk

Reduced waste and operational costs. wikipedia.org

Increased safety by minimizing the handling of reaction intermediates. mt.com

Spectroscopic techniques that are particularly promising for in-situ monitoring of carbamate formation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to quantitatively determine the speciation in amine-CO₂ systems, allowing for the real-time tracking of carbamate formation. epa.govresearchgate.net Mechanistic studies of carbamate formation have successfully used in-situ NMR to observe reaction intermediates and determine equilibrium constants. rsc.org The ability to distinguish between reactants, intermediates, and products makes NMR a powerful tool for optimizing reaction conditions. researchgate.net

Raman and Fourier-Transform Infrared (FT-IR) Spectroscopy: These vibrational spectroscopy techniques are well-suited for in-situ monitoring as they can provide real-time information about molecular structure and bonding. mdpi.com Fiber-optic probes can be directly inserted into a reaction vessel, allowing for continuous data acquisition without disturbing the reaction. wikipedia.org These techniques have been used to detect carbamates and could be adapted to monitor the synthesis of this compound by tracking the appearance of characteristic vibrational bands associated with the carbamate functional group and the disappearance of reactant signals. mdpi.com

The following table outlines the potential applications of these spectroscopic probes in the synthesis of this compound.

| Spectroscopic Probe | Information Provided | Potential Application in Synthesis | Key Advantages |

| In-situ NMR | Quantitative concentration of reactants, intermediates, and products. epa.govresearchgate.net | Real-time optimization of reaction parameters (temperature, pressure, catalyst loading), mechanistic studies. rsc.org | High specificity and structural detail. researchgate.net |

| In-situ Raman | Changes in molecular vibrations, identification of functional groups. mdpi.com | Monitoring reaction kinetics, endpoint determination, ensuring product consistency. | Non-destructive, can be used with fiber-optic probes in various reaction media. wikipedia.org |

| In-situ FT-IR | Similar to Raman, provides information on functional groups and bonding. mdpi.com | Complementary to Raman for a more complete picture of the reaction progress. | Widely available, extensive spectral libraries. |

Refinement of Computational Models for Enhanced Predictive Power in Organic Synthesis

The prediction of organic reaction outcomes is a fundamental challenge in chemistry. arxiv.org Future research on this compound will benefit from advancements in computational chemistry and machine learning to create more accurate predictive models for its synthesis. These models can help to identify optimal reaction conditions, predict potential side products, and guide the design of more efficient synthetic routes, thereby reducing the need for extensive empirical screening. acs.orgmit.edu

Key areas for the refinement of computational models include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways and elucidate mechanisms at the molecular level. nih.gov For carbamate synthesis, computational studies can help to understand the role of catalysts, identify key intermediates, and determine the thermodynamic and kinetic feasibility of different reaction routes. nih.gov This insight is crucial for designing more efficient and selective syntheses.

Machine Learning and Artificial Intelligence: Machine learning models are being trained on large datasets of chemical reactions to predict the major products of a given set of reactants. acs.orgmit.edunih.gov These models can learn complex patterns in reactivity that are not always apparent from first principles. nih.gov For the synthesis of this compound, a trained model could predict the yield and selectivity of a reaction under various conditions, significantly accelerating the optimization process. acs.org

Hybrid Models: The most powerful predictive tools will likely combine the strengths of both mechanistic modeling (like DFT) and data-driven machine learning approaches. acs.org By generating a set of chemically plausible products using reaction templates and then using a machine learning model to rank them, researchers can achieve high accuracy in predicting the major reaction outcome. mit.edunih.gov

The table below details the potential impact of these computational approaches on the synthesis of this compound.

| Computational Approach | Objective | Methodology | Potential Impact on Synthesis |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and energetics. nih.gov | Quantum mechanical calculations of molecular structures and energies. | Provides a fundamental understanding of the reaction, guiding catalyst selection and condition optimization. nih.gov |

| Machine Learning | Predict major reaction products and yields. acs.orgnih.gov | Training neural networks on large databases of known reactions. mit.edunih.gov | Accelerates the discovery of optimal synthetic routes with minimal experimentation. acs.org |

| Hybrid Models | Combine mechanistic insight with data-driven prediction. acs.org | Use reaction templates to generate possibilities and machine learning to rank them. mit.edunih.gov | Offers a highly accurate and practical tool for in-silico synthesis planning. |

Q & A

Q. What are the optimal synthetic routes for Hexyl (4-methylphenyl)carbamate under laboratory conditions?

The synthesis of carbamate derivatives often employs nucleophilic substitution or condensation reactions. A catalyst-free method using aqueous ethanol as a solvent has been demonstrated for analogous carbamates, yielding high-purity products under mild conditions (60–80°C, 6–12 hours) . For this compound, coupling hexanol with 4-methylphenyl isocyanate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with triethylamine as a base could be explored. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

- 1H/13C NMR : To confirm the carbamate linkage and substituent positions. For similar compounds, aromatic protons appear at δ 6.8–7.2 ppm, while the carbamate NH signal is typically observed at δ 8.5–9.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with mass accuracy <5 ppm .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Carbamate C=O stretches are detected at ~1700–1750 cm⁻¹, and N-H stretches at ~3200–3350 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR or IR) for this compound be resolved?

Discrepancies may arise from tautomerism, solvent effects, or impurities. For example:

- DFT Calculations : Compare experimental IR/Raman spectra (e.g., 874, 1014 cm⁻¹ for carbamate C-O stretches) with theoretical vibrational modes computed using B3LYP/6-31G(d,p) .

- 2D NMR (HSQC, HMBC) : Resolve ambiguities in proton-carbon correlations, particularly for overlapping aromatic signals .

- Dynamic NMR : Detect rotational barriers in the carbamate group if temperature-dependent splitting occurs .

Q. What experimental design considerations are critical for studying the solubility and formulation of this compound?

- Solvent Selection : Use DMSO or ethanol for stock solutions (10–50 mM) due to carbamates’ moderate polarity. For in vivo studies, prepare isotonic saline formulations with <1% DMSO .

- Stability Testing : Monitor hydrolytic degradation (e.g., in PBS at pH 7.4, 37°C) via HPLC, as carbamates are prone to cleavage under basic or enzymatic conditions .

- LogP Determination : Measure lipophilicity via reversed-phase HPLC (C18 column, methanol/water mobile phase) to correlate with membrane permeability .

Q. How can researchers optimize reaction yields and purity for large-scale synthesis?

- Byproduct Analysis : Identify side products (e.g., urea derivatives from isocyanate dimerization) using LC-MS and adjust stoichiometry (1.2:1 alcohol:isocyanate ratio) .

- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer, higher-boiling-point solvent systems .

- Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethyl acetate/heptane) to enhance crystal purity and yield .

Q. What mechanistic insights are needed to explain unexpected reactivity in this compound derivatives?

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to detect intermediates (e.g., isocyanate-alcohol adducts) .

- Isotopic Labeling : Use 18O-labeled reagents to trace carbamate oxygen sources in hydrolysis pathways .

- Computational Modeling : Employ density functional theory (DFT) to predict transition states and regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.